OD1

Nav1.7 selectivity α-scorpion toxin isoform profiling

Research pain point: Inconsistent pharmacology and off-target effects arise when substituting OD1 with non-selective Nav modulators. OD1 uniquely offers: - 250-fold Nav1.7 selectivity over Nav1.3 (EC50 4.5 nM vs 1127 nM) and minimal activity at Nav1.2/Nav1.5 (>3 μM) - Validated in vivo pain model with genetically confirmed Nav1.7-dependence - High-resolution crystal structure (1.8 Å) for structure-guided design. Lyophilized, ≥95% purity, shipped with blue ice.

Molecular Formula C308H466N90O95S8
Molecular Weight 7206.1
Cat. No. B1573939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOD1
Molecular FormulaC308H466N90O95S8
Molecular Weight7206.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OD1: Nav1.7 Potency & Selectivity


OD1 is a 65-amino acid α-scorpion toxin peptide (molecular weight 7206.1 Da, formula C308H466N90O95S8) isolated from the venom of the Iranian yellow scorpion Odonthobuthus doriae [1]. It functions as a potent modulator of voltage-gated sodium channels, with primary activity at the Nav1.7 channel (EC50: 4.5 nM) and additional activity at Nav1.4 and Nav1.6 [2][3]. The compound exhibits a unique selectivity profile that distinguishes it from other scorpion toxins, making it a critical tool for Nav1.7-mediated pain research and analgesic development [4].

OD1: Distinct Selectivity Profile


Substituting OD1 with another α-scorpion toxin or Nav1.7 modulator introduces significant risk of altered channel selectivity, divergent mechanism of action, and inconsistent in vivo pharmacology. OD1 exhibits a unique Nav channel isoform selectivity pattern—high potency at Nav1.7 (EC50 4.5 nM) but minimal activity at Nav1.2, Nav1.3 (EC50 1127 nM), Nav1.5 (>3 μM), and Nav1.8 (>2 μM)—that is not shared by classical α-toxins such as AahII or BmK M1 [1]. Moreover, OD1 demonstrates mixed α/β toxin activity (both inhibiting fast inactivation and shifting activation hyperpolarizing) that is concentration-dependent and isoform-specific, whereas many comparators act through a single modality [2]. Procurement of non-OD1 toxins or uncharacterized analogs without verification of these parameters will yield non-comparable experimental outcomes.

OD1 Quantitative Evidence


Nav1.7 vs. Nav1.3 Selectivity Window

OD1 demonstrates a 250-fold higher potency at Nav1.7 (EC50 4.5 nM) compared to Nav1.3 (EC50 1127 nM), establishing a quantifiable selectivity margin that defines its utility as a Nav1.7-preferring modulator. In contrast, the classic α-toxin AahII affects both Nav1.7 and Nav1.3 at comparable concentrations (both channels sensitive at 50 nM), while the α-like toxin BmK M1 affects Nav1.7 but shows no activity at Nav1.3 [1][2].

Nav1.7 selectivity α-scorpion toxin isoform profiling

Persistent Sodium Current at Nav1.7

At 300 nM, OD1 induces a significant persistent sodium current at Nav1.7 that is absent under control conditions. Specifically, while the V50 of inactivation for peak current remains statistically unchanged (−57.78 ± 0.37 mV vs control −58.54 ± 0.23 mV), the V50 of inactivation for the late current (measured 10 ms after depolarization) shifts significantly to −52.71 ± 0.49 mV [1]. This late/persistent current feature is not observed with classic α-toxins such as Ts3, which binds irreversibly to Nav1.4 and does not produce washout-reversible persistent current [2].

persistent sodium current Nav1.7 inactivation electrophysiology

Mixed α/β Activity at Nav1.7

OD1 exhibits concentration-dependent mixed α/β toxin activity at Nav1.7 that is not observed at lower concentrations (≤50 nM). At 300 nM, OD1 produces a significant −12 mV hyperpolarizing shift in the V50 of activation (−34.50 ± 0.58 mV) compared to control (−22.47 ± 0.47 mV) [1]. This β-toxin-like activity (shifting activation to more negative potentials) is distinct from the purely α-toxin mechanism (inhibition of fast inactivation) that characterizes most classical α-scorpion toxins, including AahII and LqhαIT [2].

mixed toxin pharmacology activation shift Nav1.7 gating

Nav1.7-Dependent Spontaneous Pain Model

Intraplantar injection of OD1 in mice produces robust spontaneous pain behaviors that are abolished in Nav1.7−/− mice, confirming Nav1.7-dependent mechanism. Co-injection with the selective Nav1.7 inhibitor PF-04856264 significantly reduces OD1-induced spontaneous pain both locally and systemically, while the non-selective inhibitor CNV1014802 (raxatrigine) shows efficacy only upon systemic delivery [1]. In contrast, classical α-toxins such as AahII and BmK M1 have not been validated in equivalent in vivo pain behavior assays with genetically modified Nav1.7 knockout controls [2].

in vivo pain model Nav1.7 inhibitor screening spontaneous pain

Synthetic Analogs with Enhanced Potency

Synthetic OD1 analogs carrying triple (D9K, D10P, K11H; designated OD1-KPH) or quadruple (plus E55A; OD1-KPH-E55A) mutations in the reverse turn NC-domain exhibit approximately one order of magnitude (∼10-fold) higher potency at inhibiting Nav1.7 fast inactivation compared to wild-type OD1 [1]. The potency increase is attributed to enhanced binding affinity without alteration of the mechanism of action, as evidenced by unchanged V0.5 values across all toxin variants [2].

toxin engineering OD1 mutants Nav1.7 potency

Off-Target Selectivity: Nav1.2, Nav1.3, Nav1.5

OD1 exhibits minimal activation at mammalian Nav1.2, Nav1.3 (at lower concentrations), and Nav1.5 channels, with EC50 values exceeding 3 μM for these isoforms . This represents a >666-fold selectivity margin compared to Nav1.7 (EC50 4.5 nM). In contrast, many peptide toxins and small-molecule Nav modulators (including the non-selective inhibitor CNV1014802) show comparable potency across multiple Nav isoforms, limiting their utility for isoform-specific studies [1].

off-target selectivity Nav channel profiling therapeutic window

OD1 Research Applications


Nav1.7 Electrophysiology & Gating

OD1 is the preferred tool for dissecting Nav1.7 channel gating mechanisms where isoform specificity is critical. Its 250-fold selectivity for Nav1.7 over Nav1.3 (EC50 4.5 nM vs 1127 nM) and negligible activity at Nav1.2, Nav1.5 (>3 μM) ensure that observed gating effects are attributable to Nav1.7 modulation [1]. The washout-reversible nature of OD1's effects permits sequential pharmacology experiments that are not feasible with irreversibly binding toxins such as Ts3 [2].

In Vivo Screening of Nav1.7 Inhibitors

OD1 is uniquely positioned as the only α-scorpion toxin with a validated, genetically confirmed Nav1.7-dependent in vivo pain model. Intraplantar injection of OD1 induces spontaneous pain behaviors that are abolished in Nav1.7−/− mice and reversed by selective Nav1.7 inhibitors [1]. This model enables rapid in vivo profiling of analgesic candidates and is cited as suitable for characterizing the efficacy of Nav1.7 inhibitors in a translational setting.

Structure-Function of α-Toxin Interactions

The high-resolution X-ray crystal structure of synthetic OD1 (1.8 Å resolution) provides an atomic-level template for structure-function studies of α-scorpion toxins [1]. The identification of the reverse turn (residues D9, D10, K11) as a critical selectivity determinant enables rational design of OD1 mutants with altered Nav subtype selectivity, such as the 40-fold Nav1.7-selective triple mutant (D9K, D10P, K11H) or the 5-fold Nav1.6-selective K11V mutant [2].

Nav1.7 Target Validation in Pain Models

OD1 serves as a pharmacological complement to genetic knockout studies in validating Nav1.7 as a pain target. The observation that OD1-induced pain behaviors are completely absent in Nav1.7−/− mice provides convergent pharmacological evidence that Nav1.7 channel activation is sufficient to produce pain, independent of genetic manipulation [1]. This dual genetic/pharmacological validation paradigm is not available for any other α-scorpion toxin.

Technical Documentation Hub

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